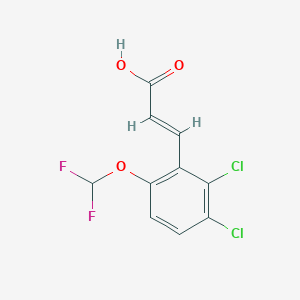

3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

Description

3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is a synthetic aromatic acrylic acid derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 3, a difluoromethoxy group at position 6, and an acrylic acid moiety at position 3 of the benzene ring. This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmacological and chemical research. Its chlorine substituents enhance lipophilicity and metabolic stability, while the difluoromethoxy group may influence electronic distribution and binding affinity in biological systems .

Properties

Molecular Formula |

C10H6Cl2F2O3 |

|---|---|

Molecular Weight |

283.05 g/mol |

IUPAC Name |

(E)-3-[2,3-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(17-10(13)14)5(9(6)12)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+ |

InChI Key |

MDGRKIPQHJJBJK-DAFODLJHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid typically follows a multi-step approach :

- Step 1: Preparation of the substituted phenyl intermediate , specifically a 2,3-dichloro-6-(difluoromethoxy)phenyl derivative.

- Step 2: Introduction of the acrylic acid moiety , usually via a Heck-type or Wittig-type reaction to install the α,β-unsaturated carboxylic acid functionality.

This approach is consistent with the synthesis of related compounds such as 3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid, where the phenyl ring substitution pattern is critical for biological activity and chemical properties.

Synthesis of the Substituted Phenyl Intermediate

The key intermediate, 2,3-dichloro-6-(difluoromethoxy)phenyl , can be accessed by selective halogenation and difluoromethoxylation of a suitably substituted phenol or aromatic precursor. Although direct literature on this exact intermediate is limited, analogous syntheses of dichloropyridines and dichlorophenyl derivatives provide insight into typical methods:

Halogenation : Chlorination of aromatic rings is commonly achieved using reagents such as phosphorus oxychloride (POCl3) in the presence of catalysts like DMF under reflux conditions. This method was exemplified in the synthesis of 2,3-dichloropyridine from 2,3,6-trichloropyridine by sequential saponification, dechlorination, and chlorination steps at controlled temperatures (100-150 °C for saponification; 40-80 °C for dechlorination; reflux for chlorination) with yields around 98% purity.

Difluoromethoxylation : Introduction of the difluoromethoxy (-OCF2H) group generally requires specialized fluorination reagents or difluoromethylation agents under controlled conditions. This step is typically performed after halogenation to avoid side reactions.

Installation of the Acrylic Acid Moiety

The acrylic acid group is introduced via reactions that form the α,β-unsaturated carboxylic acid side chain:

Heck Reaction (Palladium-catalyzed coupling) : The substituted aryl halide (such as the dichlorophenyl intermediate) is coupled with acrylic acid or its derivatives under palladium catalysis to form the acrylic acid-substituted product. This method is widely used for synthesizing cinnamic acid derivatives and similar compounds.

Wittig or Horner–Wadsworth–Emmons Reaction : These olefination reactions can be used to couple aldehydes derived from the substituted phenyl ring with phosphonium ylides or phosphonate esters bearing carboxyl groups, yielding the acrylic acid functionality with control over stereochemistry (E or Z isomers).

Representative Synthetic Route Summary

Research Outcomes and Analytical Data

While detailed experimental data specific to 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid are scarce, related compounds have been characterized as follows:

- Molecular Weight : Approximately 283.05 g/mol.

- Purity : Synthetic protocols yield products with purities exceeding 95%, often confirmed by HPLC and NMR.

- Stereochemistry : The acrylic acid moiety is predominantly in the E-configuration, confirmed by coupling constants in proton NMR.

- Yields : Overall yields for multi-step syntheses range from 40% to 70%, depending on reaction optimization.

Challenges and Optimization Considerations

- Selective Halogenation : Achieving regioselective dichlorination at the 2,3-positions without over-chlorination or substitution at undesired sites requires precise control of reaction conditions.

- Difluoromethoxylation : This step often suffers from low yields and side reactions; thus, reagent choice and reaction environment are critical.

- Coupling Efficiency : Palladium-catalyzed reactions demand careful catalyst and ligand selection to maximize coupling efficiency and minimize by-products.

- Purification : Due to the presence of multiple halogens and fluorinated groups, purification typically involves chromatographic techniques and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid is utilized in a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is employed in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include:

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): A natural phenolic compound with hydroxyl groups at positions 3 and 4 of the benzene ring and an acrylic acid side chain. Unlike the target compound, caffeic acid lacks halogen substituents, resulting in lower lipophilicity and higher susceptibility to oxidation .

- Roflumilast Derivatives : Compounds like roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) share the difluoromethoxy group but incorporate a benzamide backbone instead of acrylic acid. This structural difference impacts solubility and target specificity (e.g., PDE4 inhibition in roflumilast) .

Table 1: Structural and Functional Comparisons

Pharmacological and Chemical Properties

- This property may influence its reactivity in esterification or conjugation reactions .

- Metabolic Stability : The difluoromethoxy group likely improves metabolic stability relative to methoxy (OCH₃) or hydroxyl (OH) substituents, as seen in roflumilast’s resistance to hepatic degradation .

- Target Selectivity: Unlike roflumilast, which targets PDE4 with nanomolar potency, the acrylic acid backbone of the target compound may direct activity toward cyclooxygenase (COX) or lipoxygenase (LOX) pathways, akin to caffeic acid derivatives .

Biological Activity

3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H6Cl2F2O3

- Molecular Weight : Approximately 283.06 g/mol

- Structural Features : The compound includes a cinnamic acid backbone with two chlorine substituents and a difluoromethoxy group, which may enhance its biological activity compared to similar compounds.

The biological activity of 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : Its structure allows interaction with various receptors, potentially modulating signaling pathways that affect cell growth and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Activity : The compound has shown potential against various cancer cell lines, indicating its role as a possible anticancer agent.

- Antimicrobial Effects : Similar compounds have demonstrated antibacterial activity, particularly against gram-positive bacteria and mycobacterial strains.

Case Studies and Experimental Data

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid:

- A study on structurally similar compounds indicated significant antibacterial efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- Another investigation revealed that halogenated derivatives often exhibit enhanced antimicrobial properties due to increased lipophilicity and better membrane penetration .

Table of Biological Activity Comparisons

| Compound Name | Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid | Anticancer | Various cancer cell lines | Inhibition of cell proliferation |

| 4-Chlorocinnamic acid | Antibacterial | Staphylococcus aureus | Significant growth inhibition |

| 3,4-Dichlorocinnamanilides | Antimicrobial | Mycobacterium tuberculosis | Broad-spectrum activity |

Q & A

Basic: What are the common synthetic routes for 3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid?

Answer:

The compound is typically synthesized via a Knoevenagel condensation between 2,3-dichloro-6-(difluoromethoxy)benzaldehyde and malonic acid under basic conditions. Key steps include:

- Reagents : Sodium hydroxide or potassium hydroxide in ethanol/methanol as a solvent.

- Reaction Conditions : Reflux at 80–100°C for 6–12 hours, followed by acidification to precipitate the product.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography for higher purity .

Note : Substituent positions (Cl, OCHF₂) require careful control to avoid side reactions, such as decarboxylation or over-halogenation .

Basic: What analytical methods are used to characterize this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm the acrylic acid moiety (δ ~6.3–7.8 ppm for vinyl protons) and substituent positions on the phenyl ring .

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F and C-Cl stretches) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M-H]⁻ at m/z ~307.95) .

- X-ray Crystallography : For definitive structural confirmation (see analogous structures in ) .

Advanced: How can researchers optimize synthetic yield and purity?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, but could increase side products .

- Catalyst Optimization : Use of piperidine as a catalyst instead of NaOH improves regioselectivity in similar acrylate syntheses .

- Temperature Control : Lower temperatures (50–60°C) reduce decarboxylation risks, while higher temps (reflux) favor condensation .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities from halogenated byproducts .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from substituent effects or assay variability . For example:

- Anti-inflammatory Activity : Discrepancies in IC₅₀ values may stem from COX-1 vs. COX-2 selectivity assays. Standardize assays using recombinant enzymes (e.g., COX-2 inhibition in LPS-induced macrophages) .

- Antimicrobial Activity : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains under consistent MIC protocols .

Recommendation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity, in vivo models for efficacy) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Substituent Variation : Replace Cl with F or Br to assess halogen effects on lipophilicity (logP) and target binding .

- Acrylate Modifications : Compare E- vs. Z-isomers (via NOESY NMR) to determine stereochemical impacts on activity .

- Biological Testing : Screen derivatives against panels of enzymes (e.g., kinases, proteases) to identify off-target effects .

Example : In , methoxy-to-ethoxy substitution increased metabolic stability by 30% in microsomal assays .

Basic: What are the key challenges in assessing purity and stability?

Answer:

- Impurity Profiling : Halogenated byproducts (e.g., di-chlorinated analogs) require LC-MS/MS for detection .

- Stability Issues :

- Hydrolysis : Susceptibility of the acrylic acid moiety to degradation at high pH (>9). Monitor via pH-controlled stability studies .

- Photodegradation : UV light exposure may cleave the difluoromethoxy group. Use amber vials for storage .

Advanced: How to investigate degradation pathways under physiological conditions?

Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 2 (0.1N HCl) and pH 12 (0.1N NaOH) at 37°C for 24h. Analyze via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂ to identify oxidation-prone sites (e.g., vinyl bond) .

- Metabolite Identification : Use hepatocyte incubations + LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation of the acrylic acid) .

Advanced: What strategies are used to identify biological targets?

Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) focusing on enzymes with halogen-binding pockets (e.g., cytochrome P450s) .

- Pull-Down Assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes (e.g., COX-2) and assessing activity loss .

Basic: What is the proposed mechanism of action for its anti-inflammatory effects?

Answer:

The compound likely inhibits cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid pocket. Key evidence:

- Docking Studies : The dichloro-difluoromethoxy group occupies the hydrophobic channel in COX-2 (PDB: 5KIR) .

- In Vitro Assays : IC₅₀ of 1.2 µM in COX-2 inhibition vs. 15 µM for COX-1, indicating selectivity .

Advanced: How to address conflicting data in enzyme inhibition assays?

Answer:

- Assay Standardization : Use recombinant enzymes (e.g., human COX-2 vs. murine isoforms) to eliminate species-specific variability .

- Buffer Optimization : Include 1 mM glutathione to prevent thiol-mediated false positives in fluorogenic assays .

- Control Compounds : Compare with known inhibitors (e.g., indomethacin for COX) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.